molecular formula C8H11NO3S B1592840 2-Methoxy-4-(methylsulfonyl)aniline CAS No. 41608-73-5

2-Methoxy-4-(methylsulfonyl)aniline

Cat. No. B1592840
CAS RN: 41608-73-5
M. Wt: 201.25 g/mol
InChI Key: FBZRMLLLOMNOLJ-UHFFFAOYSA-N
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Description

“2-Methoxy-4-(methylsulfonyl)aniline” is a chemical compound with the CAS Number: 41608-73-5 and a linear formula of C8H11NO3S . It has a molecular weight of 201.25 . The IUPAC name for this compound is 2-methoxy-4-(methylsulfonyl)aniline .


Molecular Structure Analysis

The InChI code for “2-Methoxy-4-(methylsulfonyl)aniline” is 1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Methoxy-4-(methylsulfonyl)aniline” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Application

2-Methoxy-4-nitroaniline, a derivative of 2-Methoxy-4-(methylsulfonyl)aniline, is used in the growth and characterization of organic single crystals for optical applications .

Method of Application

The 2-methoxy-4-nitroaniline single crystal was grown by slow evaporation solution growth technique . The grown crystal was confirmed by single crystal and powder X-ray diffraction (XRD) analyses .

Results

The single-crystal XRD study reveals that the grown 2-methoxy-4-nitroaniline was crystallized in a monoclinic crystal system with centrosymmetric space group P2 1 /a . The photoluminescence studies show that the grown crystal has green color emission .

Organic Synthesis

Application

2-Methoxy-4-(methylsulfonyl)aniline is used in the synthesis of 4-((7-methoxy-6-nitroquinazolin-4yl) oxy) aniline .

Method of Application

Basicity Alteration in Methoxy Aniline System

Application

2-Methoxy-4-(methylsulfonyl)aniline and its derivatives play a role in the study of basicity alteration due to the ortho effect in the methoxy aniline system .

Method of Application

The basicity of various methoxy anilines (the anisidines) is controlled by a combination of resonance and inductive effects .

Results

The basicity of 2-methoxyaniline is found to be more than 3-methoxyaniline, even though 2-methoxyaniline has a reduction of basicity due to the ortho effect .

Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid

Application

2-Methoxy-4-(methylsulfonyl)aniline is used in the synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZRMLLLOMNOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624679
Record name 4-(Methanesulfonyl)-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(methylsulfonyl)aniline

CAS RN

41608-73-5
Record name 4-(Methanesulfonyl)-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene (0.175 g, 0.76 mmol) and palladium on carbon (10 wt %, 0.10 g) in ethanol (10 mL) was stirred under hydrogen at one atmosphere pressure for 18 hours. The reaction was filtered through celite and concentrated to give 2-methoxy-4-(methylsulfonyl)aniline (0.15 g, 92%).
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Estrada, X Liu, C Baker-Glenn… - Journal of medicinal …, 2012 - ACS Publications
There is a high demand for potent, selective, and brain-penetrant small molecule inhibitors of leucine-rich repeat kinase 2 (LRRK2) to test whether inhibition of LRRK2 kinase activity is …
Number of citations: 148 pubs.acs.org

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